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Introduction

Lasl17, the budding yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP), is
a critical regulator of actin dynamics. It plays a pivotal role in processes such as endocytosis
and cytoskeletal organization by acting as a scaffold protein that integrates upstream signals to
activate the Arp2/3 complex, a key nucleator of branched actin filaments.[1][2] Understanding
the intricate network of protein-protein interactions (PPIs) centered around Las17 is
fundamental to elucidating the molecular mechanisms of these cellular processes and
identifying potential therapeutic targets.

These application notes provide a comprehensive overview of established and quantitative
methods to discover, validate, and characterize Las17 PPIs. Detailed protocols for key
techniques are provided, alongside structured data tables and visual diagrams to facilitate
experimental design and data interpretation.

Section 1: General Workflow for Analyzing Las17
Interactions
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A typical research pipeline for investigating Las17 PPIs involves a multi-step approach,
beginning with broad screening methods to identify potential interactors, followed by rigorous
validation experiments, and culminating in quantitative biophysical analysis to determine
binding affinities and kinetics.
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Caption: General workflow for identifying and characterizing Las17 protein-protein interactions.

Section 2: Discovery of Novel Las17 Interactors
Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method for screening large libraries of proteins for
interaction with a specific "bait" protein, such as Las17. The principle relies on the
reconstitution of a functional transcription factor.
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Caption: Principle of the Yeast Two-Hybrid (Y2H) system for detecting protein interactions.
Protocol: Yeast Two-Hybrid (Y2H) Liquid Screening

» Bait Plasmid Construction: Clone the full-length or a specific domain of Las17 into a "bait"
vector (e.g., containing a LexA DNA-binding domain).

o Bait Characterization: Transform the bait plasmid into a suitable yeast reporter strain. Test for
self-activation of the reporter genes (e.g., HIS3, lacZ) on appropriate selective media. A
suitable bait should not activate transcription on its own.[3]

» Library Screening: Transform a yeast strain of the opposite mating type with a "prey” cDNA
library (fused to a transcription activation domain, e.g., B42 or GAL4-AD).[4]

e Mating: Mate the bait-containing yeast strain with the pre-transformed prey library strain in
liquid YPD medium.
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» Selection: Plate the diploid yeast on selective medium lacking specific nutrients (e.g.,
histidine, leucine) and containing inhibitors like 3-aminotriazole (3-AT) to select for interacting
partners.

e Prey Plasmid Rescue and Identification: Isolate the prey plasmids from positive colonies.
Sequence the cDNA insert to identify the potential Las17-interacting protein.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a proteomic approach used to identify interaction partners of a protein of interest from
a complex cellular mixture. This method involves tagging Las17, purifying it along with its
binding partners, and identifying the co-purified proteins using mass spectrometry.

Protocol: AP-MS for Las17 Interactors

o Strain Generation: Generate a yeast strain where the endogenous LAS17 gene is tagged
with an affinity tag (e.g., FLAG, HA, TAP-tag). Include an untagged wild-type strain as a
negative control.

e Cell Culture and Lysis: Grow a large-scale culture of the tagged and control strains. Harvest
cells and perform cryogenic lysis using a freezer/mill or bead beater in a suitable lysis buffer
(e.g., containing non-ionic detergent and protease/phosphatase inhibitors).

« Affinity Purification:
o Clarify the cell lysate by high-speed centrifugation.

o Incubate the soluble lysate with affinity beads (e.g., anti-FLAG M2 magnetic beads) to
capture the tagged Las17 and its associated proteins.

o Wash the beads extensively with lysis buffer to remove non-specific binders.

o Elution: Elute the protein complexes from the beads. For FLAG-tags, this is often done using
a competitive FLAG peptide. For TAP-tags, a two-step purification and elution process is
used.

o Sample Preparation for MS:
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o Precipitate the eluted proteins (e.g., with TCA) or perform an in-solution or on-bead digest.
o Digest the proteins into peptides using trypsin.

o Desalt the peptides using a C18 column (e.g., ZipTip).

o LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the proteins
from the MS/MS spectra. Compare the identified proteins from the Las17-tagged sample
against the untagged control to distinguish bona fide interactors from background
contaminants.

Section 3: Validation of Putative Interactions
Co-Immunoprecipitation (Co-IP)

Co-IP is a cornerstone technique for validating PPIs in a cellular context. It involves
precipitating a target protein (Las17) from a cell lysate and then using Western blotting to
detect whether a putative interaction partner is co-precipitated.
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Caption: A typical workflow for a Co-Immunoprecipitation (Co-IP) experiment.
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Protocol: Co-Immunoprecipitation from Yeast
e Lysate Preparation:

o Grow yeast cells expressing tagged (e.g., HA, Myc, GFP) or endogenous Las17 and the
putative partner to mid-log phase (ODsoo = 1.0-2.0).

o Harvest cells and wash with TBS. Flash-freeze cell pellets.

o Resuspend frozen pellets in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM
NacCl, 1% Triton X-100, protease inhibitors).

o Lyse cells using glass beads and a bead beater, pulsing for 45 seconds followed by 5
minutes on ice, repeated twice.

o Clarify the lysate by centrifugation at ~20,000 x g for 5 minutes at 4°C.

» Lysate Normalization: Determine the protein concentration of each lysate using a Bradford or
BCA assay. Adjust all samples to the same concentration with lysis buffer.

e Immunoprecipitation:

o Incubate the normalized lysate (e.g., 1-2 mg total protein) with an antibody specific to
Lasl17 (or its tag) for 2-4 hours at 4°C with gentle rotation.

o Add Protein A or Protein G-conjugated beads (e.g., Sepharose or magnetic) and incubate
for another 1-2 hours.

e Washing and Elution:
o Pellet the beads by gentle centrifugation (500 x g).

o Wash the beads 3-5 times with ice-cold wash buffer (similar to lysis buffer, may have lower
detergent concentration).

o After the final wash, carefully remove all supernatant.
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o Elute the bound proteins by resuspending the beads in 1x SDS-PAGE sample buffer and
heating at 65-95°C for 5-10 minutes.

e Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform
Western blotting with antibodies against Las17 and the putative interacting protein.

GST Pull-Down Assay

This is an in vitro technique used to confirm a direct physical interaction between two proteins.
A recombinant "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST),
immobilized on glutathione-conjugated beads, and then used to "pull down" an interacting
"prey" protein from a lysate or a purified solution.

Protocol: GST Pull-Down Assay
 Bait Protein Expression and Purification:
o Clone the coding sequence of Las17 into a GST-fusion expression vector (e.g., pGEX).

o Transform the construct into E. coli (e.g., BL21 strain) and induce protein expression with
IPTG.

o Lyse the bacteria and purify the GST-Las17 fusion protein using glutathione-agarose
beads. Elute the protein or proceed with the bait immobilized on the beads.

o Prey Protein Preparation: The prey protein can be a purified recombinant protein or present
within a total cell lysate (e.g., from yeast or a cell line expressing the prey).

e Binding Reaction:

o Incubate the immobilized GST-Las17 (bait) with the prey protein source for 1-4 hours at
4°C.

o Include a negative control using GST alone immobilized on beads to check for non-
specific binding to the GST tag or the beads.

e Washing and Elution:
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o Wash the beads several times with a suitable wash buffer to remove unbound proteins.

o Elute the GST-Las17 and any bound prey protein, typically using a buffer containing
reduced glutathione.

e Analysis: Analyze the eluted samples by SDS-PAGE and Coomassie staining (if using
purified prey) or Western blotting (if using cell lysate). A band corresponding to the prey
protein in the GST-Las17 lane, but not in the GST-only control lane, indicates a direct
interaction.

Section 4: Quantitative Analysis of Las17
Interactions

Techniques like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST)
provide quantitative data on binding kinetics and affinity, such as the dissociation constant (Kd).
A lower Kd value signifies a higher binding affinity.

Protocol Outline: Surface Plasmon Resonance (SPR)

o Chip Preparation: Covalently immobilize purified Las17 (the "ligand") onto the surface of a
sensor chip. A reference flow cell should be prepared to subtract non-specific binding and
bulk refractive index changes.

e Analyte Injection: Flow a series of concentrations of the purified interacting partner (the
"analyte") across the chip surface.

o Data Acquisition: The SPR instrument measures the change in resonance units (RU) over
time as the analyte binds to and dissociates from the immobilized Las17. This generates a
sensorgram.

¢ Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate
the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd
= kd/ka).

Protocol Outline: Microscale Thermophoresis (MST)
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e Labeling: One binding partner (e.g., Las17) is fluorescently labeled (either via a fluorescent
tag like GFP or a chemical dye).

o Sample Preparation: Prepare a serial dilution of the unlabeled binding partner (the "ligand").
Mix each dilution with a constant concentration of the fluorescently labeled protein.

e Measurement: Load the samples into capillaries. The MST instrument uses an infrared laser
to create a precise temperature gradient in the capillary and measures the movement of the
fluorescent molecules (thermophoresis).

o Data Analysis: The change in thermophoretic movement upon binding is plotted against the
ligand concentration. This binding curve is then fitted to an appropriate equation to determine
the Kd.

Section 5: Summary of Lasl17 Interactors and
Binding Data

Las17 acts as a hub, interacting with numerous proteins to regulate actin polymerization. Key
interactors include actin itself, the Arp2/3 complex it activates, and various adaptor and
regulatory proteins containing SH3 domains.
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Caption: Key protein interaction partners of the Las17/WASP signaling hub in yeast.

Quantitative Binding Data for Las17 Interactions

The following table summarizes known dissociation constants (Kd) for Las17 and its direct

binding partners. This quantitative data is crucial for building accurate models of the endocytic

machinery and for designing inhibitors that target specific interaction interfaces.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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